molecular formula C20H23N5O3 B4285084 N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4285084
M. Wt: 381.4 g/mol
InChI Key: RSFOWNILEGJCCT-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its fluorescence properties, making it useful in various analytical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzoxadiazole Core: This step involves the cyclization of appropriate nitroaniline derivatives with nitrous acid to form the benzoxadiazole ring.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the piperazine nitrogen with 2-methoxybenzyl chloride under basic conditions.

    Formation of the Acetamide Linkage: The final step involves the acylation of the piperazine nitrogen with an appropriate acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzoxadiazole core can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro groups in the benzoxadiazole ring can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Nitro derivatives of the benzoxadiazole ring

    Reduction: Amino derivatives of the benzoxadiazole ring

    Substitution: Various substituted benzoxadiazole derivatives

Scientific Research Applications

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.

    Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.

    Medicine: Investigated for its potential as a diagnostic tool in medical imaging and as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE is primarily based on its ability to interact with specific molecular targets and pathways:

    Fluorescence: The benzoxadiazole core exhibits strong fluorescence, which can be used to track and visualize biological processes.

    Binding to Molecular Targets: The compound can bind to specific proteins or nucleic acids, altering their function and providing insights into their biological roles.

    Pathways Involved: The compound may interact with signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE can be compared with other similar compounds to highlight its uniqueness:

These compounds share the benzoxadiazole core but differ in their functional groups and applications, making this compound unique in its specific applications and properties.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-27-18-8-3-2-5-15(18)13-24-9-11-25(12-10-24)14-19(26)21-16-6-4-7-17-20(16)23-28-22-17/h2-8H,9-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOWNILEGJCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE

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